molecular formula C10H8ClNO3S2 B7816901 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride CAS No. 936074-61-2

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride

Cat. No.: B7816901
CAS No.: 936074-61-2
M. Wt: 289.8 g/mol
InChI Key: JIEJQZVGECDYDL-UHFFFAOYSA-N
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Description

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S2 It is known for its unique structure, which includes a cyclopropyl group, an oxazole ring, and a thiophene sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiophenes.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring

Scientific Research Applications

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole and thiophene rings may contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyclopropyl-1,3-oxazol-5-yl)aniline
  • 5-(2-Cyclopropyl-1,3-oxazol-5-yl)-2-methoxybenzenesulfonamide
  • 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid

Uniqueness

5-(2-Cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride is unique due to the presence of both the oxazole and thiophene rings, which provide distinct electronic and steric properties. The sulfonyl chloride group offers a versatile site for further functionalization, making this compound valuable for various synthetic and research applications.

Properties

IUPAC Name

5-(2-cyclopropyl-1,3-oxazol-5-yl)thiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S2/c11-17(13,14)9-4-3-8(16-9)7-5-12-10(15-7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEJQZVGECDYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC=C(S3)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195741
Record name 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-61-2
Record name 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Cyclopropyl-5-oxazolyl)-2-thiophenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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